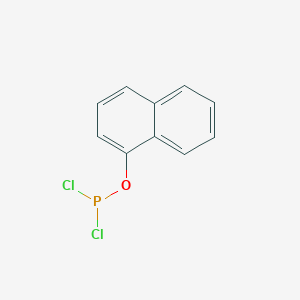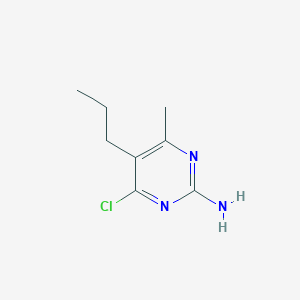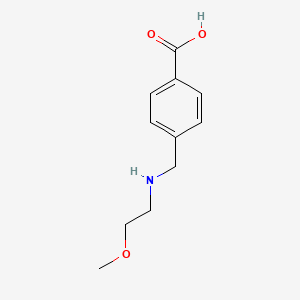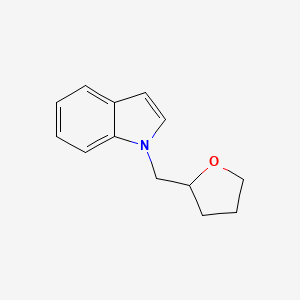
1-Naphthyl phosphorodichloridite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthyl phosphorodichloridite is an organophosphorus compound with the chemical formula C10H7Cl2OP It is a derivative of naphthalene, where a phosphorodichloridite group is attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Naphthyl phosphorodichloridite can be synthesized through the partial alcoholysis of phosphorus trichloride (PCl3) with 1-naphthol. The reaction proceeds stepwise as follows :
- PCl3 + ROH → HCl + (RO)PCl2 (phosphochloridite)
- (RO)PCl2 + ROH → HCl + (RO)2PCl (phosphodichloridite)
- (RO)2PCl + ROH → HCl + (RO)3P (phosphite)
Industrial Production Methods
Industrial production of this compound typically involves the controlled reaction of phosphorus trichloride with 1-naphthol under anhydrous conditions to prevent hydrolysis. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthyl phosphorodichloridite undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphite esters and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-naphthol and phosphoric acid derivatives.
Oxidation: It can be oxidized to form phosphorochloridates.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Mild oxidizing agents, such as hydrogen peroxide, can be used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Phosphite Esters: Formed from reactions with alcohols.
Phosphoramidates: Formed from reactions with amines.
Phosphorochloridates: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
1-Naphthyl phosphorodichloridite has several applications in scientific research, including:
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through phosphorylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthyl phosphorodichloridite involves its reactivity with nucleophiles, leading to the formation of phosphite esters and phosphoramidates. The compound acts as an electrophile, with the phosphorus atom being the primary site of attack by nucleophiles. The resulting products can further participate in various biochemical and chemical pathways, depending on the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Phosphorochloridites: A class of compounds similar to this compound, with varying organic substituents attached to the phosphorus atom.
Phosphites: Compounds with the general formula (RO)3P, formed from the complete alcoholysis of phosphorus trichloride.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of phosphorodichloridites with the aromatic properties of naphthalene. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
6951-02-6 |
|---|---|
Fórmula molecular |
C10H7Cl2OP |
Peso molecular |
245.04 g/mol |
Nombre IUPAC |
dichloro(naphthalen-1-yloxy)phosphane |
InChI |
InChI=1S/C10H7Cl2OP/c11-14(12)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
Clave InChI |
BSEZFPVGYWDGNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OP(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)







![1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13941421.png)



![6-(2-Isopropyl-6-methylphenyl)-8-(2-methoxyphenyl)-2-methylamino-8h-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13941445.png)

